REACTION_CXSMILES
|
C([C:3]1[CH:16]=[CH:15][C:14]2[O:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=1)#N.[N-]=[N+]=[N-].[Na+].[OH-].[Na+]>CN(C)C=O>[CH:8]1[C:7]2[S:6][C:5]3[C:14](=[CH:15][CH:16]=[CH:3][CH:4]=3)[O:13][C:12]=2[CH:11]=[CH:10][CH:9]=1 |f:1.2,3.4|
|
Name
|
2-cyanophenoxathiin
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=2SC3=CC=CC=C3OC2C=C1
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2OC3=CC=CC=C3SC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |